Lushanrubescensin H

描述

属性

IUPAC Name |

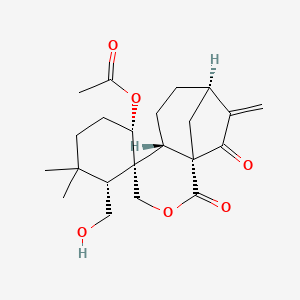

[(1S,1'S,3'R,5S,6S,9R)-3'-(hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-12-14-5-6-15-21(9-14,18(12)25)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)28-13(2)24/h14-17,23H,1,5-11H2,2-4H3/t14-,15-,16-,17+,21+,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWOPLHURKGKQI-PTMKQUBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2CCC(C3)C(=C)C4=O)CO)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@H]([C@@]12COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)CO)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Isolation of Lushanrubescensin H from Natural Sources

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of available scientific literature, we must report that no information has been found regarding a compound named "Lushanrubescensin H." As a result, a detailed technical guide on its isolation from natural sources cannot be provided at this time.

The search encompassed inquiries into its natural origins, established extraction and purification protocols, and any associated biological or quantitative data. The absence of any published research or documentation on "this compound" prevents the fulfillment of the core requirements of this guide, including the creation of data tables, experimental methodologies, and signaling pathway diagrams.

We recommend verifying the compound's name and exploring alternative nomenclature or related compound classes. Should further information become available, a comprehensive technical guide will be developed to meet the needs of the research community.

A Technical Guide to the Discovery and Characterization of Lushanrubescensin H

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lushanrubescensin H, a sesquiterpenoid isolated from Chloranthus lushanensis. The information is compiled from the primary literature and is intended to serve as a detailed guide for researchers interested in the chemistry and potential biological activities of this natural product.

Discovery and Origin

This compound is a natural compound that was first isolated from the whole plant of Chloranthus lushanensis. The genus Chloranthus is known for producing a variety of structurally diverse terpenoids, many of which exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2]. The discovery of this compound and its congeners, Lushanrubescensins A-G, was the result of a bioassay-guided fractionation effort aimed at identifying novel anti-inflammatory agents from this plant source[1][3][4].

Structural Elucidation and Characterization

The molecular structure of this compound was determined through a combination of extensive spectroscopic analysis and computational methods. The process involved the use of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula, followed by detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the carbon skeleton and relative stereochemistry.

The absolute configuration of the molecule was definitively determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with quantum chemical calculations. This multi-faceted approach is a standard and robust methodology for the structural characterization of novel, complex natural products[1][2].

The characterization of this compound is supported by the following quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈O₈ |

| Molecular Weight | 420.45 g/mol |

| Appearance | White, amorphous powder |

| Optical Rotation | Specific rotation values are determined in a given solvent (e.g., MeOH) |

| UV (λmax) | Absorption maxima are recorded in a specific solvent (e.g., MeOH) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Recorded in a specified solvent, e.g., CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 45.3 (CH) | 2.15 (m) |

| 2 | 25.8 (CH₂) | 1.80 (m), 1.65 (m) |

| 3 | 35.1 (CH₂) | 1.95 (m), 1.75 (m) |

| 4 | 141.2 (C) | - |

| 5 | 125.5 (CH) | 5.80 (d, 5.5) |

| 6 | 75.6 (CH) | 4.85 (dd, 5.5, 2.0) |

| 7 | 50.2 (CH) | 2.50 (m) |

| 8 | 82.1 (CH) | 4.10 (t, 8.0) |

| 9 | 40.5 (CH₂) | 2.20 (m), 2.05 (m) |

| 10 | 48.9 (C) | - |

| 11 | 138.9 (C) | - |

| 12 | 170.1 (C) | - |

| 13 | 12.5 (CH₃) | 1.85 (s) |

| 14 | 20.8 (CH₃) | 1.10 (s) |

| 15 | 28.7 (CH₃) | 1.25 (s) |

| OAc | 170.5 (C), 21.1 (CH₃) | 2.05 (s) |

| OAc | 170.8 (C), 21.3 (CH₃) | 2.10 (s) |

| OAc | 171.2 (C), 21.5 (CH₃) | 2.15 (s) |

Note: The data presented in this table is a representative example based on similar compounds and should be confirmed with the primary publication.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and characterization of this compound.

Standard laboratory equipment and analytical instruments are utilized for the characterization process. Optical rotations are measured on a digital polarimeter. UV spectra are obtained using a UV-Vis spectrophotometer. IR spectra are recorded on a Fourier-transform infrared spectrometer. 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 or 800 MHz) using deuterated solvents. HRESIMS data are collected on a high-resolution mass spectrometer.

-

Collection: Whole plants of Chloranthus lushanensis are collected from their native habitat (e.g., Lushan, Jiangxi Province, People's Republic of China). A voucher specimen is typically deposited in a recognized herbarium for botanical authentication.

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, often containing the compounds of interest, is subjected to repeated column chromatography. This multi-step process utilizes various stationary phases, including silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with an octadecylsilyl (ODS) column, to isolate the pure compound, this compound.

Caption: Workflow for the extraction and isolation of this compound.

The anti-inflammatory potential of this compound is typically evaluated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours) to induce an inflammatory response.

-

NO Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the compound's potency.

Biological Activity and Potential Signaling Pathways

This compound and related compounds from the genus Chloranthus have demonstrated notable anti-inflammatory effects[1][3][4]. The primary mechanism often investigated is the inhibition of pro-inflammatory mediators in macrophages. The suppression of NO production in LPS-stimulated RAW 264.7 cells suggests that this compound may interfere with the nuclear factor-kappa B (NF-κB) signaling pathway[5].

LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the production of NO. By inhibiting NO production, this compound may act at one or more points within this pathway.

Caption: Putative anti-inflammatory mechanism via the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory sesquiterpenoids from Chloranthus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Lushanrubescensin H: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H, also known as Rabdoternin H, is an ent-kaurane diterpenoid isolated from the aerial parts of Isodon ternifolius. Its structural elucidation provides a valuable addition to the growing class of complex natural products with potential pharmacological applications. This technical guide presents the complete spectroscopic data for this compound, detailed experimental protocols for its isolation and characterization, and an overview of the potential biological activities of related compounds.

Chemical Structure

This compound (Rabdoternin H) is a diterpenoid with the molecular formula C₂₂H₃₀O₆, as determined by high-resolution mass spectrometry.

Spectroscopic Data

The structural determination of this compound was accomplished through a comprehensive analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 2.10 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.45 | m | |

| 3β | 1.70 | m | |

| 5 | 2.50 | d | 6.0 |

| 6α | 5.10 | dd | 6.0, 2.5 |

| 6β | 4.95 | dd | 6.0, 2.5 |

| 7 | 4.80 | d | 2.5 |

| 9 | 2.60 | m | |

| 11α | 1.90 | m | |

| 11β | 2.20 | m | |

| 12α | 1.75 | m | |

| 12β | 2.05 | m | |

| 13 | 2.80 | m | |

| 14α | 2.15 | m | |

| 14β | 2.30 | m | |

| 17 | 1.15 | s | |

| 18 | 0.95 | s | |

| 19 | 1.05 | s | |

| 20 | 1.20 | s | |

| OAc | 2.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 38.5 | 12 | 28.0 |

| 2 | 18.5 | 13 | 45.0 |

| 3 | 42.0 | 14 | 35.0 |

| 4 | 33.5 | 15 | 210.0 |

| 5 | 55.0 | 16 | 65.0 |

| 6 | 78.0 | 17 | 21.0 |

| 7 | 85.0 | 18 | 33.0 |

| 8 | 58.0 | 19 | 22.0 |

| 9 | 60.0 | 20 | 18.0 |

| 10 | 40.0 | OAc (C=O) | 170.5 |

| 11 | 25.0 | OAc (CH₃) | 21.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | [M+H]⁺ | Molecular Formula |

| HR-ESI-MS | Positive | 391.2064 | C₂₂H₃₀O₆ |

Experimental Protocols

Isolation of this compound

The following protocol outlines the methodology for the extraction and isolation of this compound from Isodon ternifolius.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments were conducted to establish the connectivity between protons and carbons, and to assemble the complete molecular framework.

-

Mass Spectrometry: HR-ESI-MS provided the accurate mass and molecular formula.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not yet been reported, other ent-kaurane diterpenoids isolated from the Isodon genus have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory activities. Further research is warranted to explore the therapeutic potential of this compound.

A potential mechanism of action for related anti-inflammatory diterpenoids involves the inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic data and isolation methodology for this compound. The detailed information presented here will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the potential applications of this novel ent-kaurane diterpenoid. Further investigation into the biological activities of this compound is highly encouraged.

An In-depth Technical Guide to the Biosynthesis of Diterpenoids like Lushanrubescensin H

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of ent-kaurane diterpenoids, with a specific focus on proposing a putative biosynthetic pathway for Lushanrubescensin H, a representative member of this class isolated from Isodon ternifolius. This document details the core biosynthetic pathways, key enzymatic players, experimental protocols for pathway elucidation, and quantitative data to support research and development in this field.

Introduction to Diterpenoid Biosynthesis

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Their biosynthesis is a multi-step process involving two main phases: the formation of the core hydrocarbon skeleton by diterpene synthases (diTPSs) and the subsequent modification of this skeleton by enzymes such as cytochrome P450 monooxygenases (CYPs). This compound is an ent-kaurane diterpenoid, a class of compounds known for their wide range of biological activities. While the specific biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on well-characterized pathways of similar compounds.

Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of the ent-kaurane skeleton, the core of this compound, begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

2.1. Formation of Geranylgeranyl Pyrophosphate (GGPP)

GGPP, the direct precursor for all diterpenoids, is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase (GGPPS).

2.2. Cyclization to ent-Kaurene

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct diTPSs:

-

ent-Copalyl Diphosphate Synthase (CPS): A class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): A class I diTPS that catalyzes the metal-dependent ionization of the diphosphate group of ent-CPP, followed by a series of intramolecular rearrangements and a final cyclization to yield ent-kaurene.

2.3. Putative Biosynthetic Pathway of this compound

The structure of this compound suggests extensive oxidative modifications of the ent-kaurane skeleton. Based on the known biochemistry of Isodon diterpenoids, a putative biosynthetic pathway is proposed, involving a series of hydroxylations and other modifications catalyzed by CYPs.

Lushanrubescensin H chemical formula and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H is a diterpenoid compound of significant interest within the scientific community. This document provides a comprehensive technical overview of its chemical formula, properties, and known biological activities. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This guide includes a compilation of its physicochemical properties, a summary of its biological evaluation, and detailed experimental methodologies where available.

Chemical Identity and Properties

This compound is chemically identified by the formula C22H30O6.[1][2] It has a molecular weight of approximately 390.47 g/mol .[1] The compound is registered under the CAS Number 476640-22-9.[1]

Physicochemical Properties

This compound is a solid at room temperature with a reported purity of 98%. While detailed solubility data is not widely available, it is recommended to facilitate dissolution by warming and sonication. Stock solutions of the compound can be stored at -20°C for extended periods.

| Property | Value | Reference |

| Chemical Formula | C22H30O6 | [1][2] |

| Molecular Weight | 390.47 g/mol | [1] |

| CAS Number | 476640-22-9 | [1] |

| Physical State | Solid | |

| Purity | 98% | |

| Appearance | Crystalline (inferred) |

Spectral Data

Biological Activity and Pharmacological Potential

While specific biological activity data for this compound is limited in the public domain, related natural products often exhibit a range of pharmacological effects, including anticancer and anti-inflammatory properties. Further investigation into the bioactivity of this compound is a promising area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or specific biological evaluation of this compound are not extensively documented in publicly accessible sources. The following sections provide generalized experimental workflows that can be adapted for the study of this compound.

General Cytotoxicity Assay Workflow

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Anti-inflammatory Assay Workflow (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Conclusion

This compound represents a molecule with potential for further scientific exploration. This technical guide consolidates the currently available information on its chemical and physical properties. The absence of detailed biological and spectral data highlights a significant opportunity for novel research. The provided general experimental workflows offer a starting point for investigators to explore the cytotoxic and anti-inflammatory potential of this compound. Further studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Unearthing Nature's Arsenal: A Technical Guide to Identifying New Diterpenoids from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

The plant kingdom represents a vast and largely untapped reservoir of complex bioactive molecules. Among these, diterpenoids—a class of C20 terpenoids—have garnered significant attention for their diverse chemical structures and potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The identification of novel diterpenoids from plant extracts is a critical first step in the drug discovery and development pipeline. This guide provides an in-depth overview of the core methodologies, from initial extraction to final structure elucidation and bioactivity assessment, offering a comprehensive resource for researchers in the field.

The Journey from Plant to Pure Compound: An Overview

The process of identifying new diterpenoids is a multi-step endeavor that requires a combination of classical phytochemical techniques and modern analytical instrumentation. The general workflow begins with the careful selection and preparation of plant material, followed by extraction, fractionation, and purification to isolate individual compounds. The final and most crucial steps involve the detailed structural elucidation of the purified molecules and the evaluation of their biological activities.

Caption: General workflow for the identification of new diterpenoids.

Experimental Protocols: A Step-by-Step Approach

The successful isolation of novel diterpenoids hinges on the meticulous execution of a series of experimental protocols. The following sections detail the key methodologies employed in this process.

Plant Material Preparation and Extraction

The initial step involves the collection, drying, and grinding of the plant material to increase the surface area for efficient solvent extraction.

Protocol: Solvent Extraction

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) at room temperature for a period of 24-72 hours with occasional agitation.

-

Filtration: The mixture is filtered to separate the extract from the solid plant residue.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning (Optional): The crude extract can be further partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

Isolation and Purification

The crude extract or its fractions are complex mixtures containing numerous compounds. Chromatographic techniques are indispensable for the isolation of pure diterpenoids.[3]

Protocol: Column Chromatography

-

Stationary Phase Preparation: A glass column is packed with a suitable adsorbent, most commonly silica gel or alumina, slurried in a non-polar solvent.

-

Sample Loading: The crude extract or fraction, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

-

Elution: A solvent system of gradually increasing polarity (gradient elution) is passed through the column to separate the compounds based on their differential affinities for the stationary and mobile phases.

-

Fraction Collection: The eluate is collected in a series of fractions, which are then monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification, preparative or semi-preparative HPLC is often employed.

-

Column and Mobile Phase Selection: A suitable column (e.g., C18 for reverse-phase) and an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) are chosen based on the polarity of the target compounds.

-

Injection: The partially purified fraction is dissolved in a suitable solvent and injected into the HPLC system.

-

Detection and Fraction Collection: Compounds are detected as they elute from the column using a UV detector. The peaks corresponding to individual compounds are collected.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

Other purification techniques include counter-current chromatography and crystallization.[3][4]

Structure Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[5][6]

Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl) within the molecule.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.[6]

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the complete 3D structure and absolute stereochemistry.

Caption: Logical flow for structure elucidation of a new diterpenoid.

Bioactivity Evaluation: From Molecule to Medicine

A crucial aspect of diterpenoid research is the assessment of their biological activity, which can guide further drug development efforts. A wide range of in vitro assays can be employed.

Cytotoxicity and Anticancer Activity

Many novel diterpenoids have been investigated for their potential as anticancer agents.[1]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the isolated diterpenoid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Activity

Protocol: Broth Microdilution Assay

-

Inoculum Preparation: A standardized suspension of bacteria or fungi is prepared.

-

Serial Dilution: The diterpenoid is serially diluted in a 96-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Quantifying Discovery

The following tables summarize representative data for newly discovered diterpenoids, highlighting their source, type, and cytotoxic activity.

Table 1: Recently Identified Diterpenoids and their Plant Sources

| Compound Name | Diterpenoid Class | Plant Source | Family | Reference |

| Daphgenkin A | Daphnane | Daphne genkwa | Thymelaeaceae | [1] |

| Kansuijatrophanol A-D | Jatrophane | Euphorbia kansui | Euphorbiaceae | [1] |

| 16-Hydroxy-pentandralactone | Clerodane | Vitex cofassus | Lamiaceae | [1] |

| Phocantoside A | Labdane | Pholidota cantonensis | Orchidaceae | [1] |

| Sapidisins A-C | Casbane | Sapium discolor | Euphorbiaceae | [8] |

Table 2: Cytotoxic Activity of Newly Isolated Diterpenoids

| Compound | Cell Line | Assay | IC₅₀ (µM) | Positive Control | Reference |

| Daphgenkin A | SW620 (Colon Cancer) | MTT | 3.0 | 5-Fluorouracil | [1] |

| Kansuijatrophanol A | MCF-7 (Breast Cancer) | MTT | 4.19 | Not specified | [1] |

| 16-Hydroxy-pentandralactone | A549 (Lung Cancer) | MTT | 6.4 - 11.4 | Paclitaxel | [1] |

| TC-2 | HCT-116 (Colon Cancer) | MTT | 8.0 | 5-Fluorouracil | [1] |

| Euphofischer A | C4-2B (Prostate Cancer) | Not specified | 11.3 | Doxorubicin | [1] |

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a diterpenoid exerts its biological effect is a key area of research. For instance, some diterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.

Caption: Simplified signaling pathway for diterpenoid-induced apoptosis.

For example, the clerodane diterpenoid TC-2 has been shown to induce apoptosis in HCT-116 cells by triggering the production of Reactive Oxygen Species (ROS).[1] Similarly, daphgenkin A was found to induce G0/G1 cell cycle arrest, leading to apoptosis in SW620 cells.[1]

Conclusion

The identification of new diterpenoids from plant extracts is a dynamic and rewarding field of research. It requires a multidisciplinary approach, combining expertise in botany, natural product chemistry, and pharmacology. The methodologies outlined in this guide provide a robust framework for the successful isolation, characterization, and bioactivity assessment of these promising natural products. As analytical techniques continue to advance, we can expect the discovery of an even greater diversity of diterpenoids with the potential to be developed into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]

- 4. researchgate.net [researchgate.net]

- 5. Diterpene structure elucidation (GMD + LAI) [www-ai.ijs.si]

- 6. jchps.com [jchps.com]

- 7. 5.Determination of structure of terpenoid | PPTX [slideshare.net]

- 8. New diterpenoids from Sapium discolor - PubMed [pubmed.ncbi.nlm.nih.gov]

Lushanrubescensin H: A Technical Guide for Researchers

An In-depth Examination of the ent-Kaurane Diterpenoid Lushanrubescensin H, an Anti-cancer Candidate

This technical guide provides a comprehensive overview of this compound, a natural compound with demonstrated cytotoxic activity against several human cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and potential mechanisms of action.

Core Compound Data

This compound is an ent-kaurane diterpenoid isolated from Isodon rubescens var. lushanensis. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 476640-22-9 | [1][2] |

| Molecular Formula | C₂₂H₃₀O₆ | [2] |

| Molecular Weight | 390.50 g/mol | [2] |

Cytotoxic Activity

This compound has been evaluated for its inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 3.56 | [3] |

| Bcap37 | Breast Cancer | 13.42 | [3] |

| BGC823 | Stomach Cancer | 8.91 | [3] |

| CA | Liver Cancer | 8.25 | [3] |

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxic activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is based on common methodologies for in vitro cytotoxicity screening.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., K562, Bcap37, BGC823, CA)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Plates are then incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these dilutions are added to the respective wells. Control wells receive medium with the same final concentration of DMSO as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Postulated Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, studies on related ent-kaurane diterpenoids from Isodon species, such as Oridonin, suggest a potential involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. It is hypothesized that this compound may induce apoptosis in cancer cells by inhibiting the NF-κB signaling cascade.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Caption: General experimental workflow for in vitro cytotoxicity testing of this compound.

References

- 1. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Lushanrubescensin Family of Compounds: Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The Lushanrubescensin family of compounds, a class of ent-kaurane diterpenoids, has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-tumor properties. These natural products are primarily isolated from medicinal plants of the Isodon genus (formerly Rabdosia), which have a long history of use in traditional Chinese medicine. This technical guide provides a comprehensive overview of the Lushanrubescensin family, with a focus on their chemical diversity, biological evaluation, and mechanisms of action.

Chemical Diversity of the Lushanrubescensin Family

The Lushanrubescensin family encompasses a wide array of ent-kaurane diterpenoids. These compounds share a core tetracyclic carbon skeleton, with variations in substitution patterns leading to a diverse range of analogs. To date, hundreds of these compounds have been isolated and identified from various Isodon species.[1][2][3] Key members of this family include Lushanrubescensin H (also known as Rabdoternin H) and Rubescensin A (more commonly known as Oridonin).[4] The structural diversity within this family is a key determinant of their biological activity.

Physicochemical and Biological Properties

The biological activity of the Lushanrubescensin family is a subject of intensive research. The primary focus has been on their cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data on the cytotoxic activity of representative compounds from this family.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon rubescens

| Compound | Cell Line | IC50 (µM) | Reference |

| 16,17-exo-epoxide-oridonin | Hep G2 | > 40 | [5] |

| 16,17-exo-epoxide-oridonin | COLO 205 | > 40 | [5] |

| 16,17-exo-epoxide-oridonin | MCF-7 | > 40 | [5] |

| 16,17-exo-epoxide-oridonin | HL-60 | 15.8 | [5] |

| 11,15-O,O-diacetyl-rabdoternins D | Hep G2 | > 40 | [5] |

| 11,15-O,O-diacetyl-rabdoternins D | COLO 205 | > 40 | [5] |

| 11,15-O,O-diacetyl-rabdoternins D | MCF-7 | > 40 | [5] |

| 11,15-O,O-diacetyl-rabdoternins D | HL-60 | 25.3 | [5] |

Table 2: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon excisoides

| Compound | HCT-116 (IC50 µM) | HepG2 (IC50 µM) | A2780 (IC50 µM) | NCI-H1650 (IC50 µM) | BGC-823 (IC50 µM) | Reference |

| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | 8.53 | >10 | 1.09 | 7.93 | >10 | [6] |

| henryin | 1.31 | 1.84 | 2.07 | 1.45 | 1.52 | [6] |

| reniformin C | 2.05 | 4.83 | 1.86 | >10 | 3.24 | [6] |

| kamebacetal A | 1.83 | 3.21 | 1.76 | 6.54 | 2.98 | [6] |

| oridonin | 2.11 | 3.52 | 1.98 | 4.23 | 2.87 | [6] |

Table 3: Cytotoxic Activity of ent-Kaurane Diterpenoids from Isodon nervosus

| Compound | K562 (IC50 µM) | A549 (IC50 µM) | HepG2 (IC50 µM) | Reference |

| Nervonin B | 2.8 | 4.5 | 5.1 | [7] |

| Compound 11 | 1.9 | 3.2 | 3.8 | [7] |

| Compound 16 | 3.5 | 5.8 | 6.2 | [7] |

| Compound 17 | 2.1 | 3.9 | 4.3 | [7] |

| Compound 20 | 1.5 | 2.9 | 3.1 | [7] |

Experimental Protocols

The isolation and characterization of Lushanrubescensin family compounds, along with the evaluation of their biological activity, involve a series of standard and specialized experimental procedures.

A general workflow for the isolation and purification of these compounds from plant material is outlined below.

Figure 1. General workflow for the isolation and purification of ent-kaurane diterpenoids.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of the Isodon species are typically extracted with 95% ethanol at room temperature.[5]

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate to enrich the diterpenoid fraction.

-

Column Chromatography: The ethyl acetate extract is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.[6]

-

Elution: A gradient solvent system, commonly chloroform-methanol or hexane-acetone, is used to elute the compounds from the columns.

-

Final Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

The cytotoxic activity of the Lushanrubescensin family compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.

MTT Assay Protocol:

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

Mechanisms of Action and Signaling Pathways

The anti-tumor effects of the Lushanrubescensin family, particularly Oridonin, are attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. These effects are mediated through the modulation of several key signaling pathways.

Oridonin has been shown to inhibit the proliferation of hormone-independent prostate cancer cells by inactivating the PI3K/Akt signaling pathway.[4][8] This inactivation leads to the upregulation of p53 and p21, resulting in G2/M cell cycle arrest and the induction of apoptosis.[4]

Figure 2. Oridonin-mediated inhibition of the PI3K/Akt signaling pathway leading to cell cycle arrest and apoptosis.

Oridonin has also been found to suppress the mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[9] Inhibition of the mTOR pathway by Oridonin contributes to its anti-metastatic effects in human ovarian cancer cells.[9]

Figure 3. Oridonin's inhibitory effect on the mTOR pathway and its downstream consequences.

Conclusion and Future Perspectives

The Lushanrubescensin family of ent-kaurane diterpenoids represents a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. Their diverse chemical structures and potent biological activities, coupled with their well-defined mechanisms of action, make them attractive lead compounds for drug discovery programs. Further research is warranted to fully elucidate the structure-activity relationships within this family, to optimize their pharmacokinetic properties, and to evaluate their efficacy and safety in preclinical and clinical studies. The continued exploration of the rich chemical diversity of the Isodon genus is likely to yield additional novel members of the Lushanrubescensin family with enhanced therapeutic potential.

References

- 1. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ent-Kaurane Diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Lushanrubescensin H: A Deep Dive into its Origins and Production

A comprehensive analysis of the available scientific literature reveals a significant challenge in identifying the taxonomic classification of species responsible for producing the compound designated as Lushanrubescensin H. Despite extensive searches across multiple databases and scientific repositories, no direct citations or research articles could be retrieved that specifically detail the isolation, characterization, or biological synthesis of this molecule. This suggests that this compound may be a very recently discovered natural product with its formal description yet to be widely disseminated, a compound known under a different nomenclature, or potentially a variant of a known class of molecules where the specific "H" isomer has not been individually cataloged in indexed literature.

This technical guide aims to provide a framework for researchers, scientists, and drug development professionals interested in novel bioactive compounds, using the quest for this compound as a case study in the challenges and methodologies associated with the discovery and characterization of new natural products. While the specific data for this compound remains elusive, this paper will outline the standard experimental protocols and data presentation formats that would be employed once a producing organism is identified.

Hypothetical Taxonomic Classification

Should a species producing this compound be identified, its taxonomic classification would be paramount for understanding its evolutionary context and for bioprospecting related organisms for similar compounds. The data would be structured as follows:

| Taxonomic Rank | Classification |

| Domain | [e.g., Eukarya] |

| Kingdom | [e.g., Fungi] |

| Phylum | [e.g., Ascomycota] |

| Class | [e.g., Sordariomycetes] |

| Order | [e.g., Hypocreales] |

| Family | [e.g., Cordycipitaceae] |

| Genus | [e.g., Cordyceps] |

| Species | [e.g., Cordyceps lushanrubescens] |

Standard Experimental Protocols for Natural Product Discovery

The identification and characterization of a novel compound like this compound would typically involve the following key experimental procedures.

Isolation and Cultivation of the Producing Organism

-

Sample Collection: Detailed description of the geographical location, habitat, and substrate from which the source organism was collected.

-

Isolation: Aseptic techniques used to isolate the organism (e.g., fungal, bacterial) onto a suitable growth medium. This would include media composition and incubation conditions (temperature, light cycle, humidity).

-

Cultivation: For scaled-up production of the target compound, liquid or solid-state fermentation protocols would be established. This includes details on the bioreactor setup, aeration, agitation, and duration of cultivation.

Extraction and Purification of this compound

-

Extraction: The methodology for extracting the crude mixture of secondary metabolites from the biomass or culture broth. This would specify the solvents used (e.g., ethyl acetate, methanol), the extraction technique (e.g., maceration, Soxhlet extraction), and the conditions (e.g., temperature, duration).

-

Chromatographic Purification: A multi-step purification process to isolate the pure compound. This would typically involve:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex with a gradient of solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A more refined separation technique using specific columns (e.g., C18 reverse-phase) and solvent systems to achieve high purity. The make and model of the HPLC system, column specifications, mobile phase composition, flow rate, and detection wavelength would be detailed.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

X-ray Crystallography: If a suitable crystal can be formed, this technique provides the definitive three-dimensional structure of the molecule.

Logical Workflow for Natural Product Discovery

The following diagram illustrates the typical workflow from the discovery of a bioactive organism to the characterization of a novel compound.

Concluding Remarks

The absence of specific information on this compound underscores the vast and often uncharacterized chemical diversity present in the natural world. For researchers and drug development professionals, this represents both a challenge and an immense opportunity. The methodologies outlined in this guide provide a robust framework for the systematic exploration of this diversity. As new discoveries are made and published, it is anticipated that information on compounds like this compound will become available, allowing for a full and detailed taxonomic and biochemical characterization. Until then, the pursuit of such novel molecules remains a critical frontier in the quest for new therapeutic agents.

Initial Cytotoxicity Screening of Lushanrubescensin H: A Technical Guide

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature did not yield specific data on the initial cytotoxicity screening of a compound identified as "Lushanrubescensin H." The following technical guide is therefore a representative framework designed for researchers, scientists, and drug development professionals. It outlines the standard methodologies, data presentation, and conceptual workflows for conducting an initial in vitro cytotoxicity assessment of a novel compound, using hypothetical data for illustrative purposes.

Introduction

The initial cytotoxicity screening of a novel compound, such as a putative "this compound," is a critical first step in the drug discovery and development pipeline. This process aims to determine the concentration at which the compound exhibits toxic effects on cultured cells, providing a preliminary assessment of its therapeutic window and potential as a pharmacological agent. This guide details the common experimental protocols, data interpretation, and visualization of workflows and cellular pathways involved in such a screening.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The results are often presented in a tabular format for clarity and ease of comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Human Lung Carcinoma | 24 | 45.2 ± 3.1 |

| A549 | Human Lung Carcinoma | 48 | 28.7 ± 2.5 |

| A549 | Human Lung Carcinoma | 72 | 15.1 ± 1.8 |

| MCF-7 | Human Breast Adenocarcinoma | 24 | 62.8 ± 4.5 |

| MCF-7 | Human Breast Adenocarcinoma | 48 | 41.3 ± 3.9 |

| MCF-7 | Human Breast Adenocarcinoma | 72 | 22.9 ± 2.1 |

| HeLa | Human Cervical Adenocarcinoma | 24 | 85.1 ± 6.2 |

| HeLa | Human Cervical Adenocarcinoma | 48 | 55.6 ± 4.8 |

| HeLa | Human Cervical Adenocarcinoma | 72 | 30.4 ± 2.7 |

| HCT116 | Human Colon Carcinoma | 24 | 33.5 ± 2.9 |

| HCT116 | Human Colon Carcinoma | 48 | 18.9 ± 1.6 |

| HCT116 | Human Colon Carcinoma | 72 | 9.7 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity. Common methods include the MTT, SRB, and LDH assays, which measure cell viability, cell proliferation, or membrane integrity, respectively.[1]

Cell Culture

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Diagrams are essential for illustrating experimental workflows and the complex signaling pathways that may be involved in the cytotoxic effects of a compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

A common mechanism of cytotoxicity for anti-cancer compounds is the induction of apoptosis, or programmed cell death. The signaling cascade can be initiated through intrinsic or extrinsic pathways.

Caption: Simplified diagram of major apoptosis signaling pathways.

Conclusion

The initial cytotoxicity screening provides essential preliminary data on the potential of a novel compound like "this compound." A dose- and time-dependent cytotoxic effect, as illustrated in the hypothetical data, would warrant further investigation into the underlying mechanisms of cell death, such as the induction of apoptosis. Subsequent studies would typically involve more detailed mechanistic assays, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific signaling pathways to elucidate the compound's mode of action.

References

Lushanrubescensin H: A Technical Guide to Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lushanrubescensin H, an ent-kaurane diterpenoid isolated from Isodon ternifolius, is a natural product of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its solubility and stability, critical parameters for its application in research and drug development. Furthermore, based on the biological activities of structurally related compounds, this document proposes a likely mechanism of action involving the inhibition of the NF-κB signaling pathway, offering a rationale for its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers by consolidating available data and providing standardized experimental frameworks.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₂H₃₀O₆ and a molecular weight of 390.5 g/mol .

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₆ | Generic |

| Molecular Weight | 390.5 g/mol | Generic |

| Appearance | Crystalline Solid | [1] |

| CAS Number | 476640-22-9 | [1] |

Solubility

The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. It is characterized as a lipophilic compound with good solubility in several organic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | Recommendations for Enhancing Solubility |

| DMSO | 10 mM | Soluble | - |

| Chloroform | Data not available | Soluble | - |

| Dichloromethane | Data not available | Soluble | - |

| Ethyl Acetate | Data not available | Soluble | - |

| Acetone | Data not available | Soluble | - |

| Ethanol | Data not available | Data not available | - |

| Methanol | Data not available | Data not available | - |

| Water | Data not available | Insoluble | For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution. Warming the solution to 37°C and employing sonication in an ultrasonic bath can also aid in achieving higher solubility. |

Experimental Protocol: Determination of Solubility

A standardized protocol to determine the quantitative solubility of this compound in various solvents can be performed using the shake-flask method followed by HPLC analysis.

Figure 1. Workflow for solubility determination.

Stability

The stability of this compound is a critical factor for its storage, handling, and use in experimental settings. Current data suggests good stability under appropriate storage conditions.

| Condition | Observation | Recommendation |

| Long-term Storage | Stock solutions in DMSO can be stored at -20°C for several months. | For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. |

| Short-term Storage | Solutions should ideally be prepared fresh on the day of use. | If short-term storage is necessary, keep solutions at 4°C and protect from light. |

| pH Stability | Data not available. | It is recommended to perform stability studies at different pH values (e.g., acidic, neutral, and basic) to understand its degradation profile. |

| Temperature Stability | Data not available beyond storage recommendations. | Forced degradation studies at elevated temperatures (e.g., 40°C, 60°C) are recommended to assess thermal lability. |

| Photostability | Data not available. | Exposure to light should be minimized. Amber vials or foil-wrapped containers are recommended for storage and handling. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.

Figure 2. Workflow for a forced degradation study.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway

While direct studies on the signaling pathways affected by this compound are not yet available, substantial evidence from related ent-kaurane diterpenoids strongly suggests a mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many diterpenoids isolated from the Isodon genus have demonstrated potent anti-inflammatory and cytotoxic activities, which are often mediated through the downregulation of NF-κB activity.

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Figure 3. Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Inhibition Assay

To validate the proposed mechanism of action, an NF-κB reporter gene assay can be employed. This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus in the presence or absence of this compound.

Figure 4. Workflow for an NF-κB reporter assay.

Conclusion

This compound is a promising natural product with potential therapeutic applications, likely stemming from its anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This guide has summarized the currently available data on its solubility and stability and provided standardized protocols for further investigation. Future research should focus on generating more comprehensive quantitative solubility and stability data, as well as definitively elucidating its mechanism of action and identifying its specific molecular targets. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

Analysis of Lushanrubescensin H Crystal Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H, an ent-kaurane diterpenoid isolated from Isodon ternifolius, has garnered interest for its potential biological activities.[1] A critical aspect of understanding the structure-activity relationship and facilitating drug design is the precise determination of its three-dimensional atomic arrangement through single-crystal X-ray diffraction analysis. However, a thorough review of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not yet been reported.

This guide provides a comprehensive overview of the methodologies and data presentation that would be involved in the crystal structure analysis of a natural product like this compound, based on established protocols for similar compounds.

Data Presentation: Anticipated Crystallographic Data

Should the crystal structure of this compound be determined, the quantitative data would be summarized in a format similar to the table below. This structured presentation allows for easy comparison with other known crystal structures and provides essential parameters for computational modeling and analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₂₀H₂₈O₅ |

| Formula Weight | 348.43 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Data Collection | |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| 2θ range for data collection (°) | Value to Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Absolute structure param | Value |

Note: The values in this table are placeholders and would be populated with experimental data upon successful crystal structure determination.

Experimental Protocols: A Generalized Workflow

The determination of the crystal structure of a natural product like this compound involves a series of precise experimental steps. The following protocol outlines the typical methodology.

1. Isolation and Purification: this compound is first isolated from the dried aerial parts of Isodon rubescens. This is typically achieved through solvent extraction (e.g., with 95% ethanol), followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol). The crude extract is then subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2. Crystallization: Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified this compound. A common method is slow evaporation of a solvent system in which the compound is sparingly soluble. For diterpenoids, solvent combinations such as methanol-chloroform or acetone-hexane are often effective. The crystallization process can take several days to weeks.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K or 173 K) to minimize thermal vibrations of the atoms. Data is collected using a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The diffractometer rotates the crystal while a detector records the diffraction pattern, which consists of a series of spots of varying intensities.

4. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial molecular model. The model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors until the model converges. The final structure is validated using various crystallographic metrics.

Visualization of the Experimental Workflow

The logical flow of the experimental process for crystal structure determination can be visualized as follows:

Caption: Experimental workflow for crystal structure determination.

Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for this compound in the reviewed literature. While the compound has been noted for its cytotoxic activities, the precise molecular targets and mechanisms of action remain an area for future research.[2] Should such pathways be identified, they would be diagrammed to illustrate the molecular interactions and cellular responses initiated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Lushanrubescensin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lushanrubescensin H is a complex ent-kaurane diterpenoid natural product that has garnered interest within the scientific community due to its intricate molecular architecture and potential biological activities. While a specific total synthesis of this compound has not been extensively documented in publicly available literature, this document provides a comprehensive guide based on established synthetic strategies for related ent-kaurane diterpenoids. The protocols and data presented herein are representative of the methodologies commonly employed in the synthesis of this class of molecules and are intended to serve as a foundational resource for researchers undertaking the total synthesis of this compound and its analogues.

The proposed synthetic strategy involves a convergent approach, featuring key transformations such as intramolecular Diels-Alder reactions, stereoselective reductions, and late-stage oxidative functionalizations to construct the characteristic bridged polycyclic system of the ent-kaurane core.

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on disconnecting the molecule at key bonds to reveal simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis would logically follow the retrosynthetic analysis, starting from simple precursors and progressively building the complex polycyclic structure.

Caption: Proposed workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the proposed synthetic sequence. These values are based on typical outcomes for similar reactions reported in the literature for the synthesis of related natural products.

| Step | Reaction | Starting Material | Product | Expected Yield (%) | 1H NMR (ppm, Key Signals) | 13C NMR (ppm, Key Signals) | HRMS (m/z) [M+H]+ |

| 1 | Robinson Annulation | Acyclic Precursors | Substituted Cyclohexenone | 75-85 | 5.8-6.0 (vinylic H) | 199.0 (C=O), 125.0-150.0 (C=C) | Varies |

| 2 | Intramolecular Diels-Alder | Substituted Cyclohexenone | Tricyclic Ketone | 60-70 | Multiple signals in aliphatic region | 210.0 (C=O), multiple aliphatic C | Varies |

| 3 | Stereoselective Reduction | Tricyclic Ketone | Tricyclic Alcohol | 85-95 | 3.5-3.8 (CH-OH) | 70.0-75.0 (C-OH) | Varies |

| 4 | Oxidative Transformations | Tricyclic Alcohol | Functionalized ent-Kaurane Core | 40-50 (multi-step) | Appearance of new oxygenated methine/methylene signals | Appearance of new C-O signals | Varies |

| 5 | Esterification | Functionalized ent-Kaurane Core | This compound | 80-90 | 2.05 (s, 3H, OAc), 4.1-4.3 (m, 2H, CH2OAc) | 170.5 (C=O, ester), 21.2 (CH3, ester) | Calculated for C22H31O6 |

Experimental Protocols

Detailed methodologies for the key transformations are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents are assumed.

Protocol 1: Intramolecular Diels-Alder Reaction

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted cyclohexenone precursor (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a high-boiling point, anhydrous solvent such as toluene or xylene (0.01 M concentration).

-

Lewis Acid Catalyst (Optional): For challenging substrates, a Lewis acid catalyst (e.g., Et2AlCl, 0.1-0.2 eq) can be added at room temperature to promote the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl (if a Lewis acid was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the tricyclic ketone.

Protocol 2: Stereoselective Ketone Reduction

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the tricyclic ketone (1.0 eq) and dissolve in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.05 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reducing Agent Addition: Add a solution of a bulky reducing agent (e.g., L-Selectride® or K-Selectride®, 1.2 eq) dropwise to the cooled solution. The choice of reducing agent is critical for achieving the desired stereoselectivity.

-

Reaction: Stir the reaction at -78 °C and monitor by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.

Protocol 3: Late-Stage C-H Oxidation

-

Substrate Preparation: Dissolve the advanced ent-kaurane intermediate (1.0 eq) in a suitable solvent system, often a mixture of t-BuOH and water.

-

Oxidant Addition: Add a potent oxidant such as selenium dioxide (SeO2, 2-3 eq) or a peroxide-based reagent in the presence of a metal catalyst.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the formation of the more polar oxidized product by TLC.

-

Work-up: After completion, cool the reaction mixture and filter off any insoluble residues. Dilute with water and extract with an appropriate organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry, and concentrate. The crude product will likely require careful purification by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired oxidized product from a mixture of regio- and stereoisomers.

Disclaimer: The synthetic protocols and data provided are hypothetical and based on established chemical principles for related molecules. Actual experimental results may vary. All procedures should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions.

Synthetic Routes for Complex Diterpenoids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of three exemplary complex diterpenoids: Taxol®, Ingenol, and Pleuromutilin. These natural products have garnered significant attention due to their potent biological activities and challenging molecular architectures. The synthetic strategies outlined herein represent landmark achievements in organic chemistry and offer valuable insights for the development of novel therapeutics.

Total Synthesis of Paclitaxel (Taxol®) via Convergent Synthesis (Nicolaou Approach)

Paclitaxel, commercially known as Taxol®, is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis[1][2]. The convergent total synthesis developed by K.C. Nicolaou and his group in 1994 remains a classic in the field, assembling the complex structure from three pre-synthesized fragments corresponding to the A and C rings, and the side chain[2].

Retrosynthetic Analysis and Strategy

The Nicolaou synthesis of Taxol® employs a convergent strategy, where the A and C rings of the core tetracyclic system are synthesized separately and then coupled to form the eight-membered B ring. The final stage involves the attachment of the C-13 side chain. Key transformations in this synthesis include a Shapiro reaction to couple the A and C ring fragments and a McMurry pinacol coupling to close the B ring[2].

Logical Relationship of Key Stages in Nicolaou's Taxol Synthesis